N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8-2-4-9(5-3-8)13-11(14)10-6-15-7-12-10/h6-7,9H,1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNGQVVQASOPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacteria with varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values for related compounds often range from 25 µg/ml to 50 µg/ml against resistant strains of bacteria .
The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets. For example:
- Protein Kinase Inhibition : Certain thiazole compounds have demonstrated significant inhibitory effects on protein kinases, which are crucial in regulating various cellular processes. In particular, the thiazolidinedione and thiazole derivatives have shown potent anti-PTP1B activity, with some compounds exhibiting an IC50 as low as 6.37 µM .
- Neuroprotective Effects : Recent studies have indicated that compounds like this compound may modulate AMPA receptor kinetics, which could provide neuroprotective benefits. Experimental data suggest alterations in AMPA receptor deactivation rates, highlighting potential therapeutic applications in neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives:
- Antimycobacterial Activity : A study evaluated the antimycobacterial activity of various thiazole derivatives against Mycobacterium tuberculosis. The results showed that specific substitutions on the thiazole ring enhanced the efficacy against resistant strains .
- Neuroprotective Mechanisms : Research focusing on the modulation of AMPA receptors by thiazole compounds provided insights into their potential use in treating conditions like Alzheimer's disease. The study reported significant effects on receptor kinetics, suggesting a mechanism for neuroprotection .
- Synthesis and Testing : A comprehensive synthesis of thiazole derivatives was conducted to explore their biological activities. The synthesized compounds were tested against various bacterial strains, revealing promising antibacterial properties .
Table 1: Biological Activity of Thiazole Derivatives
| Compound Name | Target Pathogen | MIC (µg/ml) | Activity Type |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 25 | Antimycobacterial |
| Thiazolidinedione derivative | Protein Tyrosine Phosphatase | 6.37 | Enzyme Inhibition |
| TC-1 (Thiazole Compound) | AMPA Receptor | - | Neuroprotective |
Table 2: Summary of Case Studies
Comparison with Similar Compounds
Table 1: Comparison of Thiazole-4-Carboxamide Derivatives
Substituent-Driven Physicochemical Properties
- Lipophilicity : Bulky hydrophobic groups (e.g., benzyl in Thiazovivin , cyclohexyl in ) enhance lipophilicity, improving membrane permeability.
- Polarity : Sulfonyl ( ) and hydroxy-dimethoxybenzoyl (Acotiamide ) groups increase polarity, affecting solubility and metabolic stability.
- Molecular Weight : Ranges from 298.36 (Thiazovivin) to 503.61 (Acotiamide), impacting bioavailability and dosing requirements.
Structure-Activity Relationships (SAR)
- Thiazole Core : The 1,3-thiazole ring provides a rigid scaffold for substituent placement, influencing target binding.
- Carboxamide Position : Substitutions at position 4 (e.g., cyclohexyl, fluorophenyl) dictate interactions with hydrophobic pockets in target proteins.
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzyl, fluorophenyl) enhance π-π stacking, while aliphatic groups (e.g., cyclohexyl, cyclopropyl) improve solubility and metabolic stability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 1,3-thiazole-4-carboxylic acid derivatives with 4-methylidenecyclohexylamine. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDCI or HATU in anhydrous DMF .
- Cyclization under reflux in acetonitrile or DMF with iodine and triethylamine to promote sulfur elimination, typical of thiazole ring formation .
- Purification via flash chromatography (e.g., ethyl acetate/hexane) to isolate the product in yields of 45–75% .
- Critical Parameters : Reaction time (1–3 minutes for initial steps) and stoichiometric control of iodine (to prevent overoxidation) are critical for reproducibility .
Q. Which spectroscopic techniques are most reliable for confirming the structure of N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide?
- Methodological Answer :
- 1H/13C NMR : Key signals include the cyclohexylidene proton (δ 5.2–5.5 ppm, singlet) and thiazole ring protons (δ 8.1–8.3 ppm) .
- ESI-MS : Molecular ion peaks ([M+H]+) should align with the exact mass (e.g., m/z ~307.12 for C12H15N2OS) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays aligned with thiazole carboxamides' known activities:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme Inhibition : Acetylcholinesterase or tyrosine phosphatase inhibition assays, given structural analogs' activity .
Advanced Research Questions
Q. How can conflicting NMR data for N-(4-methylidenecyclohexole-4-carboxamide derivatives be resolved?
- Methodological Answer : Discrepancies in cyclohexylidene proton splitting (e.g., singlet vs. multiplet) may arise from conformational flexibility or solvent effects. Strategies include:
- Variable-temperature NMR to assess dynamic behavior .
- X-ray crystallography for unambiguous confirmation (e.g., SHELX refinement ).
- Computational modeling (DFT-based chemical shift predictions) to correlate experimental and theoretical data .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., sulfonamide, hydroxyl) at the cyclohexylidene or thiazole positions .
- Prodrug Design : Esterification of the carboxamide group to enhance membrane permeability .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .
Q. How do structural modifications at the 4-methylidenecyclohexyl moiety affect pharmacological activity?
- Methodological Answer :
- Substituent Effects : Fluorination at the cyclohexylidene ring (e.g., 4,4-difluoro analogs) enhances metabolic stability and target binding, as seen in related thiazole carboxamides .
- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) reduce enzymatic degradation but may lower solubility .
- SAR Studies : Compare IC50 values in enzyme assays across analogs to map pharmacophore requirements .
Q. What computational approaches are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model binding to acetylcholinesterase (PDB: 4EY7) .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for thiazole carboxamides across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays) .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and assess inter-study variability .
Experimental Design Considerations
Q. What controls are essential in in vitro cytotoxicity assays for this compound?
- Methodological Answer :
- Negative Control : DMSO vehicle (≤0.1% v/v) to rule out solvent toxicity .
- Positive Control : Doxorubicin or cisplatin to validate assay sensitivity .
- Cell Viability Control : Untreated cells to establish baseline metabolic activity (e.g., MTT reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
